1-(2-chlorophenyl)-2-propyn-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-chlorophenyl)prop-2-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h1,3-6,9,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUENINFVGCDNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C1=CC=CC=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70446350 | |
| Record name | 1-(2-CHLORO-PHENYL)-PROP-2-YN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19115-29-8 | |
| Record name | 1-(2-CHLORO-PHENYL)-PROP-2-YN-1-OL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70446350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformations of 1 2 Chlorophenyl 2 Propyn 1 Ol
Oxidation Reactions
The secondary alcohol group in 1-(2-chlorophenyl)-2-propyn-1-ol is susceptible to oxidation to form the corresponding ketone. This transformation is a common and important reaction for propargylic alcohols, leading to the synthesis of α,β-acetylenic carbonyl compounds.
Conversion to Propargylic Ketones (e.g., 1-(2-Chlorophenyl)-2-propyn-1-one)
The oxidation of this compound yields 1-(2-chlorophenyl)-2-propyn-1-one, a propargylic ketone. This conversion is a key step in the synthesis of various organic intermediates. Propargylic alcohols can be oxidized to their corresponding carbonyl compounds, such as α,β-unsaturated alkynals or alkynones, using several methods. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to achieve high selectivity and yield, avoiding side reactions or over-oxidation.
Aerobic Oxidation Pathways of Propargylic Alcohols
Aerobic oxidation presents an environmentally benign and practical approach for converting propargylic alcohols into α,β-unsaturated alkynals or alkynones. organic-chemistry.org This method utilizes molecular oxygen, often from the air, as the ultimate oxidant, which is both cost-effective and clean. organic-chemistry.orgresearchgate.net
Several catalytic systems have been developed to facilitate the aerobic oxidation of propargylic alcohols. One such system employs a combination of iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O), TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), and sodium chloride in toluene (B28343) at room temperature. organic-chemistry.org This protocol has demonstrated good to excellent yields for a broad range of substrates, including those with various functional groups. organic-chemistry.org Another effective catalyst is decacarbonyldimanganese (B1676019) (Mn₂(CO)₁₀), which can oxidize primary and secondary alcohols using air as the oxidant without the need for additives. rsc.org
The general scheme for the aerobic oxidation of a propargylic alcohol is as follows: R-CH(OH)-C≡CH + O₂ → R-C(=O)-C≡CH + H₂O
These reactions are often highly selective, and the mild conditions help to preserve the sensitive alkyne functionality. nih.gov
Oxovanadium Complex-Catalyzed Oxidation Mechanisms
Oxovanadium complexes have emerged as effective catalysts for the aerobic oxidation of propargylic alcohols to their corresponding carbonyl compounds. nih.govacs.org A catalytic system composed of vanadium oxyacetylacetonate [VO(acac)₂] and 3 Å molecular sieves (MS3A) in acetonitrile (B52724) under an atmospheric pressure of oxygen has proven to be effective. nih.govacs.org The reactivity can be influenced by the substituent on the alcohol, with aryl-substituted propargylic alcohols generally showing higher reactivity than alkyl-substituted ones. nih.govacs.org For less reactive alcohols, using VO(hfac)₂ as the catalyst can improve the product yield. nih.govacs.org
The proposed mechanism for this oxidation involves a catalytic cycle with a vanadium(V) alcoholate species. nih.gov The key steps are believed to be the formation of this intermediate followed by a β-hydrogen elimination. nih.gov Vanadium pentoxide (V₂O₅) has also been utilized as a catalyst for the oxidation of alcohols under atmospheric oxygen, offering an economically and environmentally attractive method. organic-chemistry.org
| Catalyst System | Substrate Type | Key Features |
| VO(acac)₂ / MS3A | Propargylic Alcohols | Effective under atmospheric oxygen; reactivity depends on alcohol substituent. nih.govacs.org |
| V₂O₅ | Primary and Secondary Alcohols | Economical and environmentally friendly; secondary alcohols are selectively oxidized. organic-chemistry.org |
Addition Reactions to the Alkyne Moiety
The carbon-carbon triple bond in this compound is a site of high electron density, making it susceptible to various addition reactions. These reactions allow for the introduction of new functional groups and the construction of more complex molecular architectures.
Nucleophilic Addition Pathways
The alkyne moiety in propargylic alcohols can undergo nucleophilic addition, particularly when activated by an adjacent electron-withdrawing group. acs.org In the case of this compound, while the alcohol itself is not strongly withdrawing, the triple bond can still react with nucleophiles under appropriate catalytic conditions. These reactions are fundamental in organic synthesis, providing a route to functionalized alkenes. nih.gov The stereochemical outcome of the addition (syn or anti) can often be controlled by the choice of catalyst and reaction conditions. acs.org
Gold-Catalyzed Hydroamination of Propargylic Alcohols
Gold catalysts have shown remarkable efficiency and selectivity in mediating the hydroamination of propargylic alcohols. ucl.ac.uknih.govresearchgate.netorganic-chemistry.org This reaction involves the addition of an amine across the alkyne triple bond. A versatile approach using gold catalysis allows for controlled access to different products, such as 3-hydroxyimines, 1,3-aminoalcohols, or 3-hydroxyketones, from the same starting materials. ucl.ac.uknih.gov
When a propargylic alcohol is reacted with an aniline (B41778) in the presence of a gold catalyst, a regioselective hydroamination occurs to yield a 3-hydroxyimine. acs.org This intermediate can then be stereoselectively reduced to a syn-1,3-aminoalcohol or hydrolyzed to the corresponding 3-hydroxyketone. acs.org By adjusting the reaction conditions, it is also possible to selectively form 3-aminoketones through a rearrangement/hydroamination pathway. nih.govacs.org
The general transformation can be summarized as follows: Propargylic Alcohol + Aniline --(Gold Catalyst)--> 3-Hydroxyimine
This method is highly valuable due to its atom economy and the ability to generate diverse and valuable products from readily available propargylic alcohols. ucl.ac.uk
| Reaction Type | Catalyst | Products | Key Features |
| Hydroamination | Gold Catalyst | 3-Hydroxyimines, 1,3-Aminoalcohols, 3-Hydroxyketones | Divergent catalytic pathways allow for selective product formation. ucl.ac.uknih.govacs.org |
Rearrangement Reactions
Meyer-Schuster Rearrangement and Analogous Transformations
The Meyer-Schuster rearrangement is a classic acid-catalyzed conversion of propargyl alcohols into α,β-unsaturated carbonyl compounds. While specific studies detailing the Meyer-Schuster rearrangement of this compound are not extensively documented in readily available literature, the general mechanism provides a basis for predicting its behavior. Under acidic conditions, the hydroxyl group is protonated and eliminated as water, forming a resonance-stabilized carbocation. Subsequent attack by a water molecule at the alkyne carbon and tautomerization leads to the formation of an enal or ketone.
Analogous transformations of propargyl alcohols, including those bearing a 2-chlorophenyl substituent, have been explored using various catalytic systems. For instance, gold and other transition metal catalysts can facilitate similar rearrangements under milder conditions, often with higher selectivity. These reactions are valuable for the synthesis of chalcone-like structures, which are important intermediates in medicinal chemistry and materials science.
Cyclization Reactions
The presence of both an alkyne and a reactive aryl group in this compound makes it an excellent substrate for various cyclization reactions, leading to the formation of diverse heterocyclic scaffolds.
Formation of Heterocyclic Scaffolds (e.g., Triazoles via Cycloaddition Reactions)
The terminal alkyne functionality of this compound is a key feature that allows its participation in [3+2] cycloaddition reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. When reacted with an organic azide (B81097), this compound can be converted into a triazole derivative bearing the (2-chlorophenyl)(hydroxy)methyl substituent. These triazole products are of significant interest due to their wide range of applications in pharmaceuticals and materials science.
| Reactant 1 | Reactant 2 | Catalyst | Product |
| This compound | Organic Azide (R-N₃) | Copper(I) source | 1-((2-Chlorophenyl)(hydroxy)methyl)-4-R-1H-1,2,3-triazole |
Intramolecular Alkyne Iodo/hydroarylation for Heterocycle Synthesis (e.g., Thiochromenes)
Intramolecular reactions of this compound derivatives can lead to the formation of fused heterocyclic systems. For example, by introducing a thiol group onto the phenyl ring, an intramolecular hydroarylation or iodoarylation can be initiated. In the presence of a suitable catalyst or electrophilic iodine source, the thiol group can attack the alkyne, leading to the formation of a thiochromene ring system. This type of reaction is a powerful tool for building polycyclic aromatic compounds containing sulfur.
Dehydrogenative Dehydro-Diels-Alder Reactions
The dehydro-Diels-Alder reaction is a powerful transformation that allows for the construction of benzenoid rings. In a potential dehydrogenative dehydro-Diels-Alder reaction, a derivative of this compound could act as a dienophile. More commonly, propargyl alcohols can be precursors to enynes or diynes, which then undergo [4+2] cycloaddition reactions. The subsequent aromatization, often through the loss of a small molecule, would lead to substituted aromatic compounds. The specifics of such a reaction involving this compound would depend on the reaction partner and conditions.
Polymerization Reactions
The terminal alkyne of this compound makes it a suitable monomer for polymerization reactions. Transition metal catalysts, particularly those based on rhodium, palladium, and molybdenum, are commonly employed for the polymerization of substituted acetylenes. The resulting polyacetylene derivatives are of interest for their potential electronic and optical properties. The polymerization of this compound would lead to a polymer with a polyene backbone and pendant (2-chlorophenyl)(hydroxy)methyl groups. The steric bulk and electronic nature of this substituent would significantly influence the polymer's properties, such as its solubility, conformation, and conductivity.
| Monomer | Catalyst System | Polymer Structure | Potential Applications |
| This compound | Rhodium or Palladium based | Poly[this compound] | Conductive materials, optical devices |
Derivatives and Analogs of 1 2 Chlorophenyl 2 Propyn 1 Ol
Positional Isomers of Halogen Substitution (e.g., 1-(3-chlorophenyl)-2-propyn-1-ol (B3340211), 1-(4-chlorophenyl)-2-propyn-1-ol)
The position of the chlorine atom on the phenyl ring significantly influences the electronic properties and reactivity of the molecule. The isomers 1-(3-chlorophenyl)-2-propyn-1-ol and 1-(4-chlorophenyl)-2-propyn-1-ol are key examples of this positional isomerism.
The standard synthesis for these compounds, like their ortho-substituted counterpart, involves the addition of an ethynyl (B1212043) group to the corresponding chlorobenzaldehyde. This is typically achieved using reagents like ethynylmagnesium bromide in an appropriate solvent such as THF. chemicalbook.com
The electronic effect of the chlorine substituent is key to the differential reactivity of these isomers. In the para-isomer, 1-(4-chlorophenyl)-2-propyn-1-ol, the chlorine atom exerts a -I (inductive) effect and a +R (resonance) effect. However, for halogens, the inductive effect typically outweighs the resonance effect, leading to a deactivation of the ring towards electrophilic substitution. libretexts.org The para position allows for direct resonance interaction, which can influence the stability of intermediates formed during reactions.
In the meta-isomer, 1-(3-chlorophenyl)-2-propyn-1-ol, the resonance effect is not transmitted to the same extent, and the electron-withdrawing inductive effect is dominant. This positioning alters the electron density distribution across the aromatic ring differently than in the ortho or para isomers, which can affect reaction pathways and rates. For instance, the presence of an electron-withdrawing group at the meta position generally directs incoming electrophiles to other positions and deactivates the ring. The reactivity of haloarenes towards nucleophilic substitution is generally low but is increased by the presence of electron-withdrawing groups at the ortho and para positions which can stabilize the intermediate Meisenheimer complex. doubtnut.com
Below is a table comparing the known properties of the meta and para isomers.
| Property | 1-(3-chlorophenyl)-2-propyn-1-ol | 1-(4-chlorophenyl)-2-propyn-1-ol |
| Molecular Formula | C₉H₇ClO | C₉H₇ClO |
| Molecular Weight | 166.60 g/mol | 166.60 g/mol nih.gov |
| IUPAC Name | 1-(3-chlorophenyl)prop-2-yn-1-ol | 1-(4-chlorophenyl)prop-2-yn-1-ol nih.gov |
| CAS Number | 14123-60-5 (related ketone) nih.gov | 29805-11-6 nih.gov |
Note: Data for 1-(3-chlorophenyl)-2-propyn-1-ol is limited; information for the related ketone, 1-(3-chlorophenyl)propan-2-one, is provided for context.
Aryl Ring Substitutions and Modifications
Modifying the aryl ring of phenylpropynol systems with substituents other than chlorine opens up a vast chemical space with tailored electronic and steric properties. The synthesis of these analogs generally follows the alkynylation of a substituted aromatic aldehyde or ketone. organic-chemistry.org This method is tolerant of a wide range of functional groups, including bromo, fluoro, and trifluoromethyl groups. organic-chemistry.org
The nature of the substituent on the phenyl ring—whether electron-donating (e.g., methoxy (B1213986), -OCH₃) or electron-withdrawing (e.g., nitro, -NO₂)—profoundly alters the reactivity of both the aromatic ring and the propargylic alcohol moiety.
Electron-Withdrawing Groups (EWGs): Substituents like nitro or cyano groups decrease the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic attack but can enhance its reactivity toward nucleophilic aromatic substitution. Furthermore, EWGs can influence the acidity of the propargylic proton and the stability of carbocation intermediates formed at the benzylic position.
Electron-Donating Groups (EDGs): Groups like methoxy or alkyl chains increase the electron density of the ring, activating it toward electrophilic substitution. These groups tend to direct incoming electrophiles to the ortho and para positions. They can also stabilize adjacent carbocations, which can affect the outcome of reactions involving the hydroxyl group, such as substitution or rearrangement.
Research has shown that aryl-substituted propargylic alcohols are valuable precursors for synthesizing various heterocyclic compounds. For example, they can undergo gold-catalyzed dehydrative cyclization to produce substituted furans and pyrroles. organic-chemistry.org The electronic nature of the aryl substituent can impact the efficiency and regioselectivity of these cyclization reactions.
Substitutions on the Propargyl Moiety
Modifications to the propargyl group itself, either at the carbinol carbon (the carbon bearing the hydroxyl group) or the terminal alkyne carbon, lead to a range of important propargylic alcohol analogs.
1-Phenyl-2-propyn-1-ol: As the parent compound in this series without the chloro-substituent, it serves as a fundamental building block. It is synthesized by the addition of an acetylene (B1199291) equivalent, such as ethynylmagnesium bromide, to benzaldehyde (B42025). chemicalbook.com This secondary alcohol can be oxidized to the corresponding ketone, 1-phenyl-2-propyne-1-one, a useful intermediate in the synthesis of other organic molecules like 3-aroylindoles. researchgate.net
1,1-Diphenyl-2-propyn-1-ol: This tertiary alcohol is prepared by reacting benzophenone (B1666685) with an acetylenic Grignard reagent. chemicalbook.com The presence of a second phenyl group at the carbinol center creates a sterically hindered environment and provides additional resonance stabilization for potential carbocation intermediates. This compound is a valuable intermediate in organic synthesis, used in the preparation of organometallic catalysts like ruthenium indenylidene complexes and in the synthesis of heterocyclic structures such as thieno-2H-chromenes. chemicalbook.comsigmaaldrich.com
3-(Trimethylsilyl)-2-propyn-1-ol: In this primary propargylic alcohol, the terminal acetylenic hydrogen is replaced by a bulky trimethylsilyl (B98337) (TMS) group. tcichemicals.comtcichemicals.com The TMS group serves as a protecting group for the terminal alkyne, preventing its participation in unwanted side reactions. It can be readily removed under specific conditions (e.g., with fluoride (B91410) ions) to regenerate the terminal alkyne for further functionalization. 3-(Trimethylsilyl)-2-propyn-1-ol is a key reagent in the synthesis of various pharmaceutical compounds. lookchem.comchemicalbook.com
A comparison of the physical properties of these analogs is presented below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C) |
| 1-Phenyl-2-propyn-1-ol | C₉H₈O | 132.16 nih.gov | Pale yellow oil/powder chemicalbook.com | --- | --- |
| 1,1-Diphenyl-2-propyn-1-ol | C₁₅H₁₂O | 208.26 cymitquimica.com | White to pale yellow solid cymitquimica.com | 47-49 chemicalbook.com | 183 (at 20 mmHg) chemicalbook.com |
| 3-(Trimethylsilyl)-2-propyn-1-ol | C₆H₁₂OSi | 128.24 lookchem.com | Clear yellow liquid lookchem.com | 63.5-65.0 lookchem.com | 76 (at 11 mmHg) lookchem.com |
Complex Scaffolds Incorporating the Propargylic Alcohol Unit
The propargylic alcohol motif is a powerful building block for the construction of more complex molecular architectures, particularly heterocyclic systems like pyrroles and quinuclidines. The dual functionality of the alkyne and alcohol groups provides multiple reaction sites for cyclization and annulation strategies.
Pyrrole (B145914) Derivatives: Propargylic alcohols are extensively used in pyrrole synthesis. A variety of metal-catalyzed reactions can transform propargylic alcohols and their derivatives into highly substituted pyrroles. organic-chemistry.org Common strategies include:
Gold-catalyzed Dehydrative Cyclization: The reaction of heteroatom-substituted propargylic alcohols can yield pyrroles under mild, open-flask conditions. organic-chemistry.org
Indium-catalyzed One-Pot Synthesis: A mixture of propargylic acetates, primary amines, and silyl (B83357) enol ethers can be converted into pyrrole derivatives using an indium trichloride (B1173362) catalyst. organic-chemistry.org
Tandem Rearrangement/Cyclization: In some cases, propargylic alcohols undergo a Meyer-Schuster rearrangement to form an α,β-unsaturated carbonyl intermediate, which then cyclizes with an amine to form the pyrrole ring. researchgate.net
These synthetic routes demonstrate the utility of the propargylic alcohol as a three-carbon synthon for building the five-membered pyrrole ring. chemrxiv.org
Quinuclidine (B89598) Derivatives: The quinuclidine core (1-azabicyclo[2.2.2]octane) is a key structural feature in many physiologically active compounds. While direct synthesis examples starting from 1-(2-chlorophenyl)-2-propyn-1-ol are not prevalent in the reviewed literature, the functional handles of the propargylic alcohol allow for its incorporation into such bicyclic systems. The hydroxyl group can be converted into a leaving group for substitution by a nitrogen nucleophile, or the alkyne can participate in various coupling and cyclization reactions. For example, the propargyl group could be attached to a pre-formed piperidine (B6355638) ring system, followed by an intramolecular cyclization to construct the second ring of the quinuclidine scaffold. The versatility of the propargyl unit makes it a plausible precursor for creating substituted quinuclidine derivatives through multi-step synthetic sequences.
Structure Activity Relationships Sar in Propargylic Alcohol Derivatives
Influence of Aryl Substitution on Chemical and Biological Activities
The nature and position of substituents on the aryl ring of phenylpropargylic alcohols significantly modulate their properties. The presence of a chlorine atom, as in 1-(2-chlorophenyl)-2-propyn-1-ol, can profoundly influence the molecule's biological activity. researchgate.net Halogen substituents are known to alter factors such as lipophilicity, electronic distribution, and metabolic stability, which in turn affect how the molecule interacts with biological targets like enzymes or receptors. researchgate.net
The position of the substituent on the aryl ring (ortho, meta, or para) is also critical. For instance, a historical preference for para-substitution, particularly with chlorine, has been noted in medicinal chemistry, partly due to synthetic accessibility and the potential for hydrophobicity-driven potency gains. researchgate.net However, ortho-substitution, as seen in this compound, can introduce unique steric and electronic effects. An ortho-chloro substituent can influence the dihedral angle between the phenyl ring and the propargylic side chain, potentially improving solubility compared to its meta- or para-isomers. researchgate.net
Table 1: Influence of Aryl Substitution on Predicted Activity Profile
| Substituent on Phenyl Ring | Position | Predicted Effect on Lipophilicity | Potential Impact on Biological Activity |
|---|---|---|---|
| -Cl | ortho (as in title compound) | Increase | Alters steric and electronic properties, potentially influencing receptor binding and solubility. researchgate.net |
| -Cl | para | Increase | Commonly used to enhance hydrophobicity and potency. researchgate.net |
| -OCH₃ | para | Decrease/Variable | Electron-donating; may reduce activity in some systems. researchgate.net |
| -H (unsubstituted) | N/A | Baseline | Serves as a reference for evaluating substituent effects. |
Impact of Propargylic Moiety Modifications on Molecular Functionality
The propargylic moiety (C≡C-CH-OH) is a highly versatile functional group that serves as a handle for numerous synthetic transformations. rsc.orgnih.gov Modifications to this part of the molecule, including the alkyne and the hydroxyl group, have a profound impact on molecular function. The high electron density of the triple bond makes it a prime site for chemical reactions, such as cycloisomerization. rsc.org
The hydroxyl group of the propargylic alcohol can be activated by Lewis or Brønsted acids to generate a propargylic carbocation, which can then react with various nucleophiles. rsc.orgresearchgate.net This reactivity is fundamental to its role as a synthetic intermediate. Furthermore, experiments with glycine (B1666218) propargyl esters have shown that the propargyl alcohol can act as an effective leaving group, a reactivity that is sensitive to substitution on the C-1 carbon. researchgate.net Introducing substituents at this position dramatically decreases the yield in certain amidation reactions, indicating a significant alteration in functionality. researchgate.net
Computational studies on ruthenium-catalyzed propargylic substitution reactions have revealed that adding a methyl group at the propargylic position can reverse the reaction's stereoselectivity compared to an unsubstituted propargylic alcohol. acs.org This demonstrates that even small modifications to the propargylic core can have significant and predictable consequences on the stereochemical outcome of a reaction. The propargylic unit is crucial for providing access to a wide range of products through transformations like catalytic hydrogenation or further synthetic elaborations. rsc.org
Table 2: Effect of Propargylic Moiety Modification on Reactivity
| Modification | Observed/Predicted Impact | Reference Principle |
|---|---|---|
| Substitution at the propargylic carbon | Can reverse enantioselectivity in catalyzed reactions. acs.org | Steric and electronic effects on the transition state. |
| Substitution at the C-1 carbon | Dramatically decreases reactivity as a leaving group in some contexts. researchgate.net | Steric hindrance or altered electronics at the reaction center. |
| Oxidation of the alcohol | Forms propynal or propargylic acid. wikipedia.org | Standard alcohol oxidation. |
| Conversion of OH to another leaving group | Facilitates nucleophilic substitution. researchgate.net | Generation of a stable propargylic cation intermediate. |
Stereochemical Considerations in Activity Profiles (e.g., Enantioselective Synthesis and Properties)
Since the carbinol carbon of this compound is a stereocenter, the molecule exists as a pair of enantiomers (R and S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities. nih.gov For example, the biological activity of the neuroprotective agent eliprodil (B1671174) is primarily associated with its (R)-(-)-enantiomer. nih.gov Similarly, studies on 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives found that the S-(+) enantiomers possessed much stronger analgesic activity than their R-(-) counterparts, while the R-(-) enantiomers showed narcotic antagonist activity. nih.gov
This enantioselectivity underscores the importance of asymmetric synthesis to obtain enantiomerically pure propargylic alcohols. acs.org The development of stereochemistry-based structure-activity relationships is greatly enhanced when pure stereoisomers are available for screening. nih.gov Efficient methods for the enantioselective synthesis of chiral propargylic alcohols often involve the asymmetric addition of terminal alkynes to aldehydes, using chiral catalysts to control the stereochemical outcome. acs.org
The distinct three-dimensional arrangement of atoms in each enantiomer leads to differential interactions with chiral biological macromolecules like proteins and receptors. This can result in one enantiomer being potent while the other is inactive or exhibits a completely different or even undesirable activity profile. nih.govnih.gov Therefore, evaluating the specific biological properties of the (R)- and (S)-enantiomers of this compound is essential for a complete understanding of its potential.
Table 3: Stereochemistry and Biological Activity
| Aspect | Significance | Example Principle |
|---|---|---|
| Enantiomers (R vs. S) | Enantiomers can have different potencies and pharmacological effects. | The (R)-enantiomer of eliprodil is the active form. nih.gov |
| Enantioselective Synthesis | Crucial for producing single enantiomers for biological testing and therapeutic use. | Catalytic asymmetric addition of alkynes to aldehydes is a common strategy. acs.org |
| Diastereomers | In molecules with multiple stereocenters, diastereomers have distinct physical and biological properties. | Intramolecular cyclizations of diastereoisomeric amino propargylic alcohols lead to diverse heterocyclic skeletons. nih.gov |
Mechanistic Investigations of Reactions Involving 1 2 Chlorophenyl 2 Propyn 1 Ol
Catalytic Reaction Pathways and Catalytic Cycle Elucidation (e.g., Oxovanadium and Gold Catalysis)
The catalytic transformations of propargylic alcohols, including 1-(2-chlorophenyl)-2-propyn-1-ol, are often facilitated by transition metals that can activate the alkyne or the alcohol functionality. Gold and oxovanadium complexes are notable examples.
Gold Catalysis: Gold(I) catalysts are renowned for their high affinity for alkynes (alkynophilicity). In reactions involving propargylic alcohols like 1-phenylprop-2-yn-1-ol, a close structural analog, gold catalysts can promote a variety of sequential reactions. doi.org The catalytic cycle typically begins with the coordination of the gold(I) catalyst to the alkyne's carbon-carbon triple bond. However, computational and experimental studies have revealed that the most stable Au-alkyne complex is not always the catalytically active species. rsc.org Instead, a higher-energy Au(I)-oxygen complex may be the key intermediate that proceeds through a low-energy pathway. rsc.org For a substrate like this compound, this activation would make the hydroxyl group a better leaving group, facilitating nucleophilic attack at either the propargylic or allenic position, leading to rearrangements or additions. In dual-catalytic systems, such as with gold and palladium, gold's role can be to activate the substrate before a subsequent cross-coupling step catalyzed by palladium. nih.gov
Oxovanadium Catalysis: Oxovanadium(IV) complexes, when activated by an agent like modified methylaluminoxane (B55162) (MMAO-12), have demonstrated high catalytic activity in the oligomerization of functionalized olefins. nih.gov While studies have specifically highlighted the high activity for the oligomerization of 2-chloro-2-propen-1-ol, the mechanism provides a model for related substrates. nih.gov For this compound, an oxovanadium catalyst could potentially coordinate to the hydroxyl group, initiating a series of insertion or metathesis-type reactions involving the propargylic moiety, leading to oligomeric structures. The precise pathway would depend on the specific vanadium complex and reaction conditions employed.
Role of Reaction Conditions and Additives in Directing Selectivity and Efficiency
Reaction conditions and additives are critical tools for controlling the outcome of reactions involving multifunctional molecules like this compound. Temperature, solvent, and the choice of additives can dictate which of several possible reaction pathways is favored, thereby controlling both efficiency and selectivity.
For instance, in the transformation of propargylamines, which are structurally related to propargylic alcohols, the reaction outcome can be completely switched by changing the catalyst and additives. mdpi.com Palladium-catalyzed reactions in toluene (B28343) lead to cyclization products (quinolines), whereas promoting the reaction with a base like tetrabutylammonium (B224687) acetate (B1210297) (Bu₄NOAc) in a different solvent leads to isomerization products (1-azadienes). mdpi.com This demonstrates that the reaction environment can be modulated to favor either an intramolecular cyclization or an isomerization pathway.
Similarly, the regioselectivity of chlorination reactions on phenols is significantly influenced by the presence of additives like dialkyl sulfides and aluminum chloride, as well as by temperature. mdpi.com The presence of these additives can dramatically increase the preference for substitution at the para position. mdpi.com These principles apply directly to reactions of this compound, where the choice of Lewis acid, base, or solvent could be used to direct reactions toward desired constitutional isomers or to prevent unwanted side reactions.
| Starting Material Type | Catalyst/Promoter | Solvent | Temperature (°C) | Product Type | Yield (%) |
|---|---|---|---|---|---|
| Propargylamine | Pd(OAc)₂ | Toluene | 80 | Quinoline (Cyclization) | up to 92% |
| Propargylamine | Bu₄NOAc | CH₃CN | 80 | 1-Azadiene (Isomerization) | up to 91% |
Elucidation of Intermediates and Transition States in Propargylic Alcohol Transformations
Understanding the transient species—intermediates and transition states—is fundamental to unraveling the mechanism of any chemical reaction. For propargylic alcohols, this involves identifying key intermediates such as metal-alkyne complexes, allene-metal species, or carbocationic intermediates.
In gold-catalyzed rearrangements, mechanistic studies have shown that the reaction does not necessarily proceed from the most stable substrate-catalyst complex. rsc.org For example, in the propargyl Claisen rearrangement, the Au(I)-alkyne complex is thermodynamically more stable, but the reaction proceeds via a higher-energy Au(I)-oxygen complex, which leads to a lower-barrier transition state for the rearrangement. rsc.org Trapping experiments in dual gold/palladium catalytic systems have established that the initial gold-mediated cyclization can be a rapid equilibrium, indicating that this step is not rate-determining. nih.gov This implies that subsequent steps, such as oxidative addition or reductive elimination in a cross-coupling cycle, have higher activation barriers. For this compound, this means that initial coordination to the alkyne or alcohol is likely fast, and the nature of the subsequent, higher-energy transition state determines the final product.
Analysis of Stereoselective Reaction Mechanisms
A stereoselective reaction is one that preferentially forms one stereoisomer over another. masterorganicchemistry.cominflibnet.ac.in Given that this compound is a chiral molecule (possessing a stereocenter at the carbon bearing the hydroxyl group), any reaction at or adjacent to this center has the potential to be stereoselective.
The mechanism of the reaction dictates the stereochemical outcome. For example, in bimolecular elimination (E2) reactions, a specific anti-periplanar arrangement of the proton and the leaving group is required in the transition state. inflibnet.ac.inyoutube.com If this compound were to undergo such a reaction, the pre-existing stereochemistry at the chiral center would influence the conformation required for elimination, thus leading to a specific stereoisomeric product.
Similarly, in bimolecular nucleophilic substitution (Sₙ2) reactions, the nucleophile attacks from the side opposite to the leaving group, resulting in an inversion of stereochemistry at the reaction center. youtube.com If the hydroxyl group of this compound is converted into a good leaving group, an Sₙ2 reaction would proceed with a predictable stereochemical outcome. Therefore, the stereospecificity of the mechanism, combined with the chirality of the starting material, allows for the selective synthesis of a particular stereoisomer of the product.
Applications of 1 2 Chlorophenyl 2 Propyn 1 Ol and Its Derivatives
Building Blocks in Advanced Organic Synthesis
The trifunctional nature of propargyl alcohols, including 1-(2-chlorophenyl)-2-propyn-1-ol, establishes them as highly useful building blocks in organic synthesis. sci-hub.sewikipedia.org The alkyne, alcohol, and aryl groups can all participate in a wide array of chemical transformations, allowing for the construction of complex molecular architectures. These compounds can act as precursors to carbocations, and their alkyne and alcohol functionalities can serve as electrophilic and nucleophilic centers, respectively. sci-hub.se
Derivatives of this compound are instrumental in constructing the core structures of various heterocyclic compounds, a class of molecules frequently found in pharmaceuticals and agrochemicals. mdpi.combeilstein-journals.org For instance, the intramolecular cyclization of related aminoacetylenic ketones, which can be derived from propargylamines, leads to the formation of pyrrol-3-ones. mdpi.com These pyrrol-3-one scaffolds are present in natural compounds with pronounced biological activities, including anticancer and antiviral properties. mdpi.com The versatility of propargyl compounds allows for their use as synthons in the creation of diverse heterocyclic systems that are of interest in medicinal chemistry. researchgate.net
Propargyl alcohols are well-established precursors for a wide range of heterocyclic compounds. sci-hub.seresearchgate.net The reaction of this compound derivatives with various reagents can lead to the formation of substituted indoles, pyrazoles, isoxazoles, and more complex fused systems. sci-hub.se For example, a direct method for synthesizing a substituted pyrrol-3-one involves the base-catalyzed intramolecular cyclization of a 4-((4-chlorophenyl)amino)-4-phenyl-1-(thiophen-2-yl)pent-2-yn-1-one. mdpi.com This highlights how the core structure derived from a propargyl alcohol can be elaborated and then cyclized to form valuable heterocyclic products. The synthesis of these heterocycles often proceeds under mild conditions and can be catalyzed by various metals or acids. mdpi.comresearchgate.net
| Propargyl Derivative Type | Reactant | Catalyst/Conditions | Resulting Heterocycle | Reference |
|---|---|---|---|---|
| Aminoacetylenic Ketone | - (Intramolecular) | KOH, Ethanol, 40-45°C | Pyrrol-3-one | mdpi.com |
| 3-(o-trifluoroacetamidoaryl)-1-propargyl alcohols | Secondary Amines | - | 2-(aminomethyl)-indoles | researchgate.net |
| Propargyl Amineazines | - (Intramolecular) | AgOTf | Imidazo[1,2-a]pyridines | researchgate.net |
| Propargyl Alcohols | Hydrazine derivatives (e.g., TsNHNH2) | FeCl3/I2 | Pyrazoles | sci-hub.se |
The terminal alkyne group present in this compound makes it a valuable reagent in conjugation chemistry, particularly in "click" reactions. tcichemicals.com Click chemistry refers to a class of reactions that are rapid, high-yielding, and generate minimal byproducts. wikipedia.orgnumberanalytics.com The most prominent of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins a terminal alkyne with an azide (B81097) to form a stable 1,2,3-triazole ring. numberanalytics.comnih.gov This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it suitable for bioconjugation. nih.govbroadpharm.com As a molecule containing a terminal alkyne, this compound or its derivatives can be used to link to other molecules that have been functionalized with an azide group, such as polymers, biomolecules, or fluorescent tags. nih.gov
Applications in Catalysis
The reactivity of this compound extends to the field of catalysis, where it can serve both as a precursor to catalysts and as a substrate in catalytic reactions.
Aryl-substituted propargyl alcohols, such as this compound, are key starting materials for the synthesis of ruthenium-indenylidene complexes. daneshyari.commatthey.com These organometallic compounds are powerful and robust pre-catalysts for olefin metathesis, a reaction with broad applications in organic and polymer chemistry. researchgate.netrsc.org The synthesis involves the reaction of the propargyl alcohol with a ruthenium source, such as RuCl2(PPh3)3. daneshyari.com In this process, the propargyl alcohol undergoes a rearrangement to form a more stable indenylidene ligand coordinated to the ruthenium center. matthey.comresearchgate.net These indenylidene catalysts exhibit high thermal stability and are efficient in various metathesis reactions, including ring-closing metathesis (RCM) and ring-opening metathesis polymerization (ROMP). researchgate.netnih.gov
| Propargyl Alcohol Precursor Type | Ruthenium Source | Resulting Complex Type | Significance | Reference |
|---|---|---|---|---|
| 1,1-Diaryl-2-propyn-1-ol | RuCl2(PPh3)3 or RuCl2(PPh3)4 | Ruthenium-Indenylidene Complex | Efficient and stable pre-catalysts for olefin metathesis. | daneshyari.commatthey.comresearchgate.net |
| Diphenyl propargyl alcohol | - | Ruthenium phenylindenylidene complex | Superior to classical Grubbs catalysts in some RCM reactions. | nih.gov |
As a secondary alcohol, this compound can serve as a substrate in various metal-catalyzed transformations. One such reaction is aerobic oxidation. While specific studies on the 2-chloro derivative are limited, related secondary alcohols can be oxidized to their corresponding ketones using catalysts under an air or oxygen atmosphere. nih.govrsc.org For instance, the aerobic oxidation of primary and secondary alcohols can be achieved using copper-based catalysts or gold clusters, providing an environmentally friendly alternative to traditional oxidizing agents. nih.govrsc.org Furthermore, the alkyne functionality in propargyl alcohols can undergo metal-catalyzed hydroamination, which involves the addition of an N-H bond across the carbon-carbon triple bond, to produce valuable enamines or imines.
Contributions to Materials Science and Functional Materials Development
The unique trifunctional nature of this compound—comprising an alkyne, a hydroxyl group, and a chlorophenyl moiety—renders it a valuable precursor in the synthesis of advanced materials. Its derivatives have been explored for the creation of specialty polymers, composites, and fluorescent tools.
Development of Specialty Polymers and Composites
Propargyl alcohols, including this compound, serve as fundamental building blocks in the synthesis of specialty polymers and composites. The terminal alkyne group is particularly amenable to polymerization reactions and can be leveraged to create materials with unique thermal, mechanical, and electronic properties. The reactivity of the carbon-carbon triple bond allows for its participation in various polymerization processes, including addition reactions. nih.gov
The incorporation of the 2-chlorophenyl group into a polymer backbone can impart specific characteristics such as enhanced thermal stability and flame retardancy. Halogenated compounds are known to contribute to these properties in polymeric materials. researchgate.net While direct studies on polymers synthesized from this compound are not extensively documented in publicly available literature, the principles of polymer science suggest its potential in creating polymers with tailored properties. The development of advanced polymer materials is a rapidly growing field, driven by the demand for high-performance materials in electronics, biomedicine, and other advanced applications. nih.gov The synthesis of new functional polymers and the functionalization of existing ones are key areas of research in this field. nih.gov
Synthesis of Fluorescent Tools and Probes
Derivatives of propargyl alcohols are utilized in the synthesis of fluorescent probes for various analytical and biomedical applications. The alkyne group can be functionalized through "click chemistry" reactions to attach fluorophores or other moieties, creating highly specific and sensitive detection tools. nih.gov For instance, fluorescent probes based on the BINOL framework have been synthesized for the enantioselective recognition of amino acids. acs.org
While specific fluorescent probes derived directly from this compound are not widely reported, the foundational chemistry of propargyl alcohols supports this application. The introduction of an alkyne group into a fluorophore, sometimes activated by an adjacent carbonyl group, can enhance its reactivity and utility as a probe. nih.gov The development of fluorescent probes is a significant area of research, with applications in detecting biologically important molecules and for cellular imaging. mdpi.commdpi.com
Exploration of Pharmacological Potential (Focusing on general categories of activity)
The structural motifs present in this compound and its derivatives are found in various biologically active molecules. Research into related compounds has revealed potential antimicrobial, antitumor, and receptor-modulating activities.
Investigation of Antimicrobial and Antitumor Activities (as observed in related compounds)
Derivatives of propargyl alcohols and compounds with halogenated phenyl rings have been investigated for their potential as antimicrobial and antitumor agents. The introduction of a halogen atom, such as chlorine, into a molecular structure can sometimes enhance its biological activity. researchgate.net
Antimicrobial Activity: Studies on various phenolic and pyrazole (B372694) derivatives have demonstrated significant antimicrobial properties. For example, certain pyrazole derivatives have shown high activity against both Gram-positive and Gram-negative bacteria. acs.org The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the bacterial cell membrane. nih.gov While direct antimicrobial studies on this compound are limited, the presence of the chlorophenyl group suggests a potential for such activity, as seen in other halogenated phenols. researchgate.net
| Compound Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrazole Derivative (Compound 3) | Escherichia coli | 0.25 µg/mL | acs.org |
| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis | 0.25 µg/mL | acs.org |
| 2-Allyl Carvacrol | S. epidermidis | 79.80% growth reduction | nih.gov |
| 2-Allyl Carvacrol | P. aeruginosa | 79.63% growth reduction | nih.gov |
Antitumor Activity: Halogenated compounds are often explored in the development of new anticancer drugs due to their potential to enhance antitumor activity. researchgate.net For instance, certain 2-phenylacrylonitrile (B1297842) derivatives containing halogen groups have shown potent inhibitory activity against cancer cell lines. researchgate.net The mechanism of action for many antitumor compounds involves the induction of apoptosis and cell cycle arrest. nih.gov While there is a lack of direct studies on the antitumor effects of this compound, the structural features warrant investigation in this area.
Receptor Ligand Development (e.g., Muscarinic Receptor Inhibitors, GABA Uptake Inhibitors, Nicotinic Acetylcholine (B1216132) Receptor Modulators)
The scaffold of this compound is of interest in the design of ligands for various receptors in the central nervous system.
Muscarinic Receptor Inhibitors: Muscarinic receptors, a class of G protein-coupled receptors, are important targets for drug development. cymitquimica.com The development of selective ligands for different muscarinic receptor subtypes is a key area of research. nih.govnih.gov While direct interaction of this compound with muscarinic receptors has not been detailed, the butynyl chain is a structural element in some known muscarinic receptor modulators. nih.gov For example, McN-A-343, a known partial agonist, contains a butynyl chain linking a tetramethylammonium (B1211777) cation to a 3-chlorophenylcarbamate. nih.gov
GABA Uptake Inhibitors: The GABA (γ-aminobutyric acid) system is the primary inhibitory neurotransmitter system in the brain, and inhibitors of GABA uptake are used in the treatment of conditions like epilepsy. biosynth.comchemicalbook.com Research into GABA uptake inhibitors has explored a wide range of chemical structures. While there is no direct evidence of this compound acting as a GABA uptake inhibitor, the development of novel inhibitors often involves the exploration of diverse chemical scaffolds. acs.orgnih.gov
Nicotinic Acetylcholine Receptor Modulators: Nicotinic acetylcholine receptors (nAChRs) are ligand-gated ion channels involved in numerous physiological processes. nih.gov The modulation of these receptors is a target for treating various neurological disorders. nih.govarctomsci.com The development of selective modulators for different nAChR subtypes is an active area of research. nih.gov Some known modulators of nAChRs are complex molecules, and the structural components of this compound could potentially be incorporated into the design of new nAChR ligands.
| Receptor Target | Related Compound/Concept | Key Finding | Reference |
|---|---|---|---|
| Muscarinic M1, M3, M5 | VU0488129 | Moderate positive cooperativity at M1 and M3 subtypes. | nih.gov |
| GABA Transporters | (R)-Nipecotic acid derivatives | Development of subtype-selective inhibitors for neuropathic pain. | acs.org |
| α7 Nicotinic Acetylcholine Receptor | PNU120596 (PAM II) | Increased dopamine (B1211576) activity in normal rats. | arctomsci.com |
| Muscarinic M2 Receptor | McN-A-343 | Partial agonist with a butynyl linker. | nih.gov |
Q & A
Basic Questions
Q. What are the recommended synthetic routes for 1-(2-chlorophenyl)-2-propyn-1-ol in laboratory settings?
- Methodological Answer : The compound can be synthesized via nucleophilic addition of propyne to 2-chlorobenzaldehyde under basic conditions. For example, a Grignard reagent (e.g., propargyl magnesium bromide) reacts with 2-chlorobenzaldehyde in anhydrous tetrahydrofuran (THF), followed by acid quenching to yield the target alcohol. Catalysts such as copper(I) iodide may enhance alkyne reactivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the alkyne proton (~2.5 ppm for ≡C-H) and hydroxyl group (~2.0 ppm, broad). The aromatic protons from the 2-chlorophenyl group appear as a multiplet in the 7.2–7.6 ppm range .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify the molecular ion peak at m/z 170.0265 (CHClO) .
- HPLC : Reverse-phase HPLC with UV detection at 254 nm ensures purity (>98%) .
Q. What oxidation products are typically observed when this compound is treated with common oxidizing agents?
- Methodological Answer :
- CrO/HSO : Oxidizes the propargyl alcohol to 2-chlorophenylpropiolic acid (alkyne oxidation).
- PCC (Pyridinium Chlorochromate) : Selective oxidation to 2-chlorophenylpropynal (aldehyde) without over-oxidation .
- Note : The steric hindrance from the ortho-chlorine may slow oxidation kinetics compared to para-substituted analogs .
Advanced Research Questions
Q. How does the ortho-chlorophenyl group influence the compound’s stability under acidic or basic conditions compared to para-substituted analogs?
- Methodological Answer :
- Acidic Conditions : The ortho-chlorine induces steric hindrance, destabilizing carbocation intermediates during dehydration. This reduces elimination products (e.g., alkyne → ketone) compared to para-substituted derivatives .
- Basic Conditions : The hydroxyl group’s acidity (pKa ~14–16) is slightly enhanced due to electron-withdrawing effects of the ortho-chlorine, facilitating deprotonation and nucleophilic substitution reactions .
Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvents?
- Methodological Answer :
- Solvent Polarity : In polar aprotic solvents (e.g., DMF), the compound exhibits faster nucleophilic substitution due to stabilized transition states. In non-polar solvents (e.g., toluene), steric effects dominate, favoring elimination .
- Kinetic Studies : Use H NMR reaction monitoring to track intermediates. For example, in THF, the propargyl alcohol forms a chelated complex, altering reaction pathways compared to dichloromethane .
Q. What computational methods are recommended to predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate interactions with targets like cytochrome P450 enzymes using AutoDock Vina. The ortho-chlorine may occupy hydrophobic pockets, enhancing binding affinity .
- QSAR Modeling : Correlate electronic parameters (Hammett σ) with bioactivity data from analogs (e.g., 4-chloro derivatives) to predict antimicrobial or enzyme-inhibitory potential .
Q. How can researchers optimize reaction conditions to minimize side reactions during nucleophilic substitutions involving this compound?
- Methodological Answer :
- Temperature Control : Maintain reactions at 0–5°C to suppress alkyne polymerization.
- Catalyst Selection : Use Pd(PPh) for cross-coupling reactions (e.g., Sonogashira) to avoid propargyl-allenyl isomerization .
- Protecting Groups : Temporarily protect the hydroxyl group with TMSCl (trimethylsilyl chloride) to prevent unwanted oxidation during substitutions .
Notes
- Contradictions in Data : Discrepancies in reaction outcomes (e.g., oxidation products) may arise from solvent purity, trace metal impurities, or substituent positional effects. Always validate with control experiments using pure solvents and reagents .
- Safety : Handle with PPE due to potential irritancy (similar to 2-chlorophenol derivatives; see OSHA guidelines in ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
